
Silane, diethyldi(2-ethoxyethyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, diethyldi(2-ethoxyethyloxy)- is a chemical compound with the molecular formula C₁₂H₂₈O₄Si and a molecular weight of 264.4338 g/mol . This compound belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, diethyldi(2-ethoxyethyloxy)- typically involves the reaction of diethylsilane with 2-ethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Silane, diethyldi(2-ethoxyethyloxy)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, diethyldi(2-ethoxyethyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and other oxidized derivatives.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
The major products formed from these reactions include silanols, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Silane, diethyldi(2-ethoxyethyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, diethyldi(2-ethoxyethyloxy)- involves its interaction with various molecular targets, such as proteins and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Silane, diethyl(2-ethoxyethyloxy)octadecyloxy-: Similar in structure but with a longer alkyl chain.
Silane, diethyl(2-ethoxyethyloxy)tetradecyloxy-: Another similar compound with a different alkyl chain length.
Uniqueness
Silane, diethyldi(2-ethoxyethyloxy)- is unique due to its specific combination of ethoxy and ethyloxy groups, which confer distinct chemical properties, such as enhanced solubility and reactivity, making it particularly useful in various applications .
Properties
CAS No. |
61667-40-1 |
|---|---|
Molecular Formula |
C12H28O4Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
bis(2-ethoxyethoxy)-diethylsilane |
InChI |
InChI=1S/C12H28O4Si/c1-5-13-9-11-15-17(7-3,8-4)16-12-10-14-6-2/h5-12H2,1-4H3 |
InChI Key |
PGVLRWCJEDCPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Si](CC)(CC)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


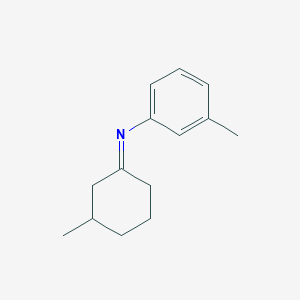
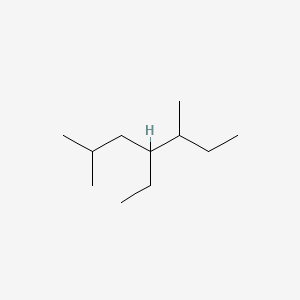
![7-Azabicyclo[4.1.0]heptane, 1-(3-butenyl)-](/img/structure/B14560406.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(3-ethoxypropyl)undec-10-enamide]](/img/structure/B14560414.png)

![2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14560422.png)

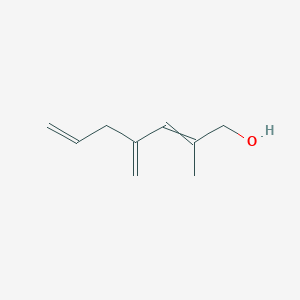

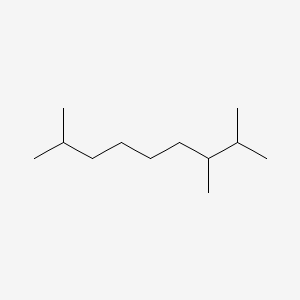
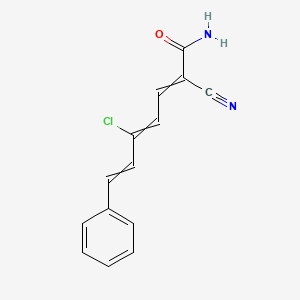

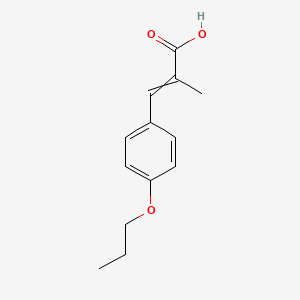
![N-Hexyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14560467.png)
